Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate
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Overview
Description
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, also known as TMDMC, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDMC is a cyclic carbonate that contains a phenyl group and a dioxetane ring, making it a unique and interesting compound for study.
Scientific Research Applications
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has a wide range of potential scientific research applications, including as a fluorescent probe for detecting reactive oxygen species and as a photoactivatable prodrug for cancer therapy. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied as a potential initiator for polymerization reactions and as a reagent for the synthesis of chiral compounds.
Mechanism Of Action
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's mechanism of action is related to its ability to undergo a photochemical reaction, resulting in the release of carbon dioxide and a highly reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds or the destruction of existing ones.
Biochemical And Physiological Effects
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unwanted reactions.
Future Directions
There are many potential future directions for research on Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, including the development of new applications for its use as a fluorescent probe or photoactivatable prodrug. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate could also be studied further for its potential as a neuroprotective agent or as a treatment for other diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate.
Synthesis Methods
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate can be synthesized using a variety of methods, including the reaction of phenol with 3,4,4-trimethyl-3,4-dihydro-2H-pyran-2-one, followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of phenol with 3,4,4-trimethyldioxetan-3-ol, followed by the reaction with phosgene. Both methods produce Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in high yields and purity.
properties
CAS RN |
109123-69-5 |
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Product Name |
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C13H16O5/c1-12(2)13(3,18-17-12)9-15-11(14)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
YDTDFUOZISJPHJ-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
synonyms |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Origin of Product |
United States |
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